Dimethylsilyldiethylamine
Overview
Description
Dimethylsilyldiethylamine is a chemical compound with the molecular formula C6H17NSi . It is also known by other names such as N,N-Diethyl-1,1-dimethylsilanamin, N,N-Diethyl-1,1-dimethylsilanamine, and N,N-Diethyl-1,1-dimethylsilylamine .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), and silicon (Si) atoms . The average mass of the molecule is 131.291 Da .
Physical And Chemical Properties Analysis
This compound has a boiling point of 117.0±8.0 °C at 760 mmHg and a flash point of 24.6±18.4 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 3 freely rotating bonds . Its ACD/LogP value is 2.60 .
Scientific Research Applications
1. Cluster Interactions in Dimethylamine
Dimethylamine clusters, important for understanding the properties of Dimethylsilyldiethylamine, have been studied using various ab initio methods. These studies found multiple stable structures for dimethylamine clusters, contributing significantly to the understanding of their interaction energies and electron correlation effects (Cabaleiro-Lago & Ríos, 2000).
2. Metabolic Associations
Research has identified genomic regions associated with the metabolite concentrations of compounds like dimethylamine, highlighting its relevance in human metabolism. This includes associations with genes that have undergone recent positive selection in European populations (Nicholson et al., 2011).
3. Neuropeptide Sequencing
Dimethylamine derivatives, such as N-terminal dimethyl labeling, have been used for de novo sequencing of neuropeptides. This method facilitates peptide sequencing and understanding of distinct fragmentation patterns (Fu & Li, 2005).
4. Sensor Development
Vanadium oxide nanoparticles have been developed to detect dimethylamine vapors. This technology is significant in monitoring the presence of dimethylamine in various environments due to its potential biochemical effects (Mounasamy et al., 2018).
5. Spectroscopy and Theoretical Study
Fourier transform infrared spectroscopy, combined with theoretical studies, has been utilized to analyze dimethylamine dimers. These studies help in understanding the molecular structure and bonding characteristics of dimethylamine-related compounds (Du & Kjaergaard, 2011).
Safety and Hazards
Dimethylsilyldiethylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective clothing and avoiding breathing its dust, fume, gas, mist, vapors, or spray .
Mechanism of Action
Mode of Action
The mode of action of Dimethylsilyldiethylamine is primarily through its chemical interactions during synthesis reactions. It acts as a silylating agent, introducing silyl groups into other molecules. The introduction of these groups can significantly alter the properties of the target molecule .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific chemical reactions in which it is involved. As a reagent, it can participate in a variety of reactions, each of which may involve different pathways .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small molecule, it is expected to have good bioavailability. Its volatility and reactivity may influence its adme properties .
Result of Action
The result of this compound’s action is the formation of new chemical compounds through the introduction of silyl groups. This can lead to significant changes in the physical and chemical properties of the target molecules .
properties
InChI |
InChI=1S/C6H16NSi/c1-5-7(6-2)8(3)4/h5-6H2,1-4H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTGAVILDBXARD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884630 | |
Record name | Silanamine, N,N-diethyl-1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13686-66-3 | |
Record name | Silanamine, N,N-diethyl-1,1-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanamine, N,N-diethyl-1,1-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanamine, N,N-diethyl-1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethyl-1,1-dimethylsilylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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